3-(2-Bromophenyl)-4H-1,2,4-triazole
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Overview
Description
Scientific Research Applications
Triazole derivatives, including 3-(2-Bromophenyl)-4H-1,2,4-triazole, play a crucial role in the field of medicinal chemistry due to their broad spectrum of biological activities. These compounds have been the focus of extensive research for their potential applications in developing new therapeutic agents.
Versatility in Biological Applications
Triazoles have been studied extensively for over a century as an important class of heterocyclic compounds, attracting considerable interest due to their wide range of biological activities. The development of novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties has been a promising direction in scientific research. Researchers have focused on these compounds as target structures and evaluated them across several biological targets, highlighting the need for new, more efficient preparations that take into consideration current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Antifungal and Antibacterial Activities
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives have been well-documented, with these compounds demonstrating significant potential in combating microbial infections. Various synthetic methodologies and chemical modeling approaches have been explored to enhance their biological activities. This has led to the identification of compounds with pronounced antibacterial activity against S. aureus and antifungal activity against Candida albicans, among others. The search for new compounds among triazole derivatives continues to be a fruitful area of research, offering new candidates for addressing microbial resistance and neglected diseases (Ohloblina, 2022).
Catalytic Synthesis and Green Chemistry
The synthesis of triazoles, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a significant area of focus within green chemistry. This methodology allows for the creation of triazoles under eco-friendly conditions, offering advantages such as shorter reaction times, easier work-up, and higher yields. The exploration of new catalysts and solvents continues to enhance the efficiency and sustainability of triazole synthesis (de Souza et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, interact with their targets through a combination of exceptionally mild and functional group tolerant reaction conditions . The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, are known to affect carbon–carbon bond forming reactions .
Action Environment
It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, have been known to operate under a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWFPACWJIHFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682057 |
Source
|
Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-61-9 |
Source
|
Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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